2,6-Dimethyl-3-nitropyridine
Overview
Description
2,6-Dimethyl-3-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 3 position. This compound appears as an off-white to tan powder and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
Nitropyridines, the class of compounds to which 2,6-dimethyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have potential applications in medicinal chemistry, suggesting that this compound may also influence related biochemical pathways.
Pharmacokinetics
The compound’s physical and chemical properties, such as its density (12±01 g/cm3), boiling point (2354±350 °C at 760 mmHg), and solubility in methanol , suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-3-nitropyridine can be synthesized from 2,6-lutidine through a nitration reaction. The process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 3 position .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity. The reaction mixture is carefully monitored, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide
Major Products:
Reduction: 2,6-Dimethyl-3-aminopyridine.
Substitution: 2,6-Dimethyl-3-alkylaminopyridine.
Oxidation: 2,6-Dimethyl-3-carboxypyridine
Scientific Research Applications
2,6-Dimethyl-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals .
Comparison with Similar Compounds
- 3-Nitro-2,6-lutidine
- 2,6-Dimethyl-4-nitropyridine
- 2,6-Dimethyl-3-aminopyridine
Comparison: 2,6-Dimethyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 3-nitro-2,6-lutidine, it has a higher reactivity towards nucleophilic substitution due to the electron-donating effect of the methyl groups. In contrast to 2,6-Dimethyl-4-nitropyridine, it exhibits different regioselectivity in reactions, making it valuable for selective synthesis .
Properties
IUPAC Name |
2,6-dimethyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHUDGJSSKZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165816 | |
Record name | 2,6-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15513-52-7 | |
Record name | 2,6-Dimethyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15513-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-3-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15513-52-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?
A: Research has shown that the substituents at the C-4 position of the this compound core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].
Q2: Can this compound derivatives function as nitric oxide donors?
A: While some this compound derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].
Q3: Have there been any attempts to explore alternative applications for this compound derivatives beyond calcium channel modulation?
A: Yes, research has explored the use of this compound derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the this compound scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.
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